molecular formula C21H20O5 B11252937 ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate

ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate

Cat. No.: B11252937
M. Wt: 352.4 g/mol
InChI Key: NSXHMHOIZWYTKU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol.

    Esterification: The chromen derivative is then esterified with ethyl 2-bromo propanoate in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromen moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The chromen moiety is known to interact with various molecular targets, including DNA, proteins, and cell membranes, leading to diverse biological effects.

Comparison with Similar Compounds

Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate can be compared with other chromen derivatives such as:

    Coumarin: A simpler structure with similar biological activities but less complexity.

    Warfarin: A well-known anticoagulant with a different substitution pattern on the chromen ring.

    Flavonoids: Naturally occurring compounds with similar structural motifs but different functional groups.

The uniqueness of this compound lies in its specific ester linkage and the presence of both phenyl and chromen moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxypropanoate

InChI

InChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-18-17(12-16)13(2)19(21(23)26-18)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3

InChI Key

NSXHMHOIZWYTKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3

Origin of Product

United States

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